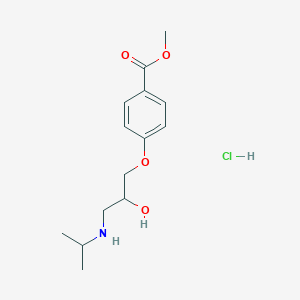

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride

Description

Properties

IUPAC Name |

methyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4.ClH/c1-10(2)15-8-12(16)9-19-13-6-4-11(5-7-13)14(17)18-3;/h4-7,10,12,15-16H,8-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCFNOCRTIAJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481844 | |

| Record name | 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID METHYL ESTER HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33947-96-5 | |

| Record name | 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID METHYL ESTER HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid with 3-chloro-2-hydroxypropylamine under basic conditions to form the intermediate compound. This intermediate is then reacted with isopropylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed

Scientific Research Applications

Chemical Overview

- Molecular Formula : C₁₄H₂₂ClNO₄

- CAS Number : 33947-96-5

- Molecular Weight : 303.78 g/mol

Pharmaceutical Research and Development

The primary application of 4-(2-hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride lies in its use as a precursor for the synthesis of metabolites of Bisoprolol, a widely used beta-blocker for treating hypertension and heart-related conditions. Its structural characteristics allow it to influence β-adrenergic receptor activity, making it a valuable component in cardiovascular therapeutic development .

Case Study: Bisoprolol Metabolite Synthesis

Research has demonstrated that this compound is integral in synthesizing Bisoprolol metabolites, which are crucial for understanding the drug's pharmacodynamics and therapeutic efficacy. The compound's ability to modulate receptor activity provides insights into its potential side effects and benefits when used clinically.

Biochemical Tool in Proteomics

This compound serves as a biochemical tool in proteomics research due to its specific interactions with biological targets. Its unique structure allows it to bind effectively to proteins involved in cardiovascular functions, facilitating studies on protein interactions and signaling pathways .

Binding Affinity Studies

Studies focusing on the binding affinity of this compound to β-adrenergic receptors have been pivotal in elucidating its pharmacological properties. Understanding these interactions is essential for optimizing drug formulations and predicting therapeutic outcomes .

Structural Comparisons with Other Beta-Blockers

The compound shares structural similarities with other beta-blockers, which can be compared to highlight its unique features:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Bisoprolol | Similar beta-blocking mechanism | Specifically designed for cardiovascular therapy |

| Propranolol | Shares beta-blocking properties | Non-selective beta-blocker with broader applications |

| Atenolol | Another beta-blocker with structural similarities | Selective for beta-1 adrenergic receptors |

These comparisons illustrate the compound's distinct role within the class of beta-blockers and its potential therapeutic applications.

Future Directions in Research

Ongoing research is likely to explore additional applications of this compound beyond cardiovascular drugs. Its structural properties may enable novel uses in other therapeutic areas, including metabolic disorders and neurological conditions.

Mechanism of Action

The compound exerts its effects by interacting with β-adrenergic receptors in the heart. It blocks these receptors, leading to a decrease in the force and rate of heart contractions. This mechanism is similar to that of Bisoprolol, a well-known β-blocker used in the treatment of hypertension and heart-related conditions .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methyl 4-[2-hydroxy-3-(isopropylamino)propoxy]benzoate hydrochloride

- Synonyms: Brevibloc, ASL-8052, (±)-Methyl p-[2-hydroxy-3-(isopropylamino)propoxy]hydrocinnamate hydrochloride (USP) .

- CAS Number : 33947-96-5 .

- Molecular Formula: C₁₄H₂₂ClNO₄ .

- Molecular Weight : 303.782 g/mol .

Structural Features: The compound consists of a benzoic acid methyl ester core substituted with a 2-hydroxy-3-isopropylaminopropoxy group. The hydrochloride salt enhances its solubility and stability, making it pharmaceutically relevant. It is structurally related to beta-blockers due to the isopropylamino and hydroxypropoxy moieties .

Applications :

Primarily used in cardiovascular research as a beta-adrenergic receptor antagonist. Its ester group facilitates membrane permeability, while the hydrochloride salt ensures controlled release .

Comparison with Structurally Similar Compounds

4-(Aminomethyl)benzoic Acid

3-Aminomethylbenzoic Acid Methyl Ester Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₂.

- Key Properties :

- Purity: >98.0%.

- Comparison: Contains a methyl ester and aminomethyl group but lacks the hydroxypropoxy side chain. Primarily used in organic synthesis intermediates rather than pharmacological applications .

Raloxifene Hydrochloride

- CAS Number: Not explicitly listed in evidence.

- Molecular Features : Contains a benzothiophene core with ethoxy and piperidinyl groups.

- Comparison :

4-Hydroxybenzoic Acid Propyl Ester

- CAS Number: Not provided.

- Key Properties : Used in TLC analysis for pharmaceuticals .

- Functions as a preservative or analytical standard rather than a therapeutic agent .

Data Table: Structural and Functional Comparison

Research Findings and Divergences

Beta-Blocker Activity

The target compound’s hydroxypropoxy and isopropylamino groups are critical for beta-adrenergic receptor binding, a feature absent in simpler benzoic acid derivatives like 4-(aminomethyl)benzoic acid .

Solubility and Bioavailability

The hydrochloride salt form improves aqueous solubility compared to non-ionic esters (e.g., 4-hydroxybenzoic acid propyl ester), enhancing its therapeutic applicability .

Biological Activity

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid methyl ester hydrochloride (CAS No. 33947-96-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular pharmacology and as a precursor to various metabolites. This article provides an overview of its biological activity, supported by data tables, research findings, and case studies.

- Molecular Formula : C14H22ClNO4

- Molecular Weight : 303.78 g/mol

- Synonyms : this compound

The compound is known to act as a β-adrenergic antagonist , which plays a crucial role in cardiovascular therapies. It is structurally related to bisoprolol, a well-known beta-blocker used to manage hypertension and heart failure. The mechanism involves the inhibition of β-adrenergic receptors, leading to decreased heart rate and myocardial contractility, which can be beneficial in treating various cardiovascular conditions .

Cardiovascular Effects

Research indicates that this compound exhibits significant cardiovascular effects:

- β-Adrenergic Blockade : The compound demonstrates competitive inhibition at β1 and β2 adrenergic receptors, akin to bisoprolol, thus reducing cardiac output and blood pressure .

Antioxidant Properties

Studies have shown that the compound possesses antioxidant properties, which are critical in mitigating oxidative stress associated with various diseases:

- Free Radical Scavenging : It has been reported to scavenge free radicals effectively, contributing to its potential protective effects against oxidative damage in cardiac tissues .

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- In Vivo Studies : Animal models treated with this compound exhibited reduced heart rate and improved hemodynamic parameters compared to control groups. These studies support its efficacy as a therapeutic agent in managing cardiac conditions .

- Metabolic Profiling : Gas chromatography-mass spectrometry (GC-MS) studies have identified various metabolites resulting from the metabolism of this compound, indicating its complex interaction within biological systems .

- Comparative Analysis : A comparative study with other beta-blockers highlighted that this compound has similar or superior efficacy in terms of receptor binding affinity and pharmacokinetic profiles .

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| β-Adrenergic Blockade | Inhibits β1 and β2 receptors | |

| Antioxidant | Scavenges free radicals | |

| Cardiovascular Effects | Reduces heart rate and blood pressure |

Table 2: Comparative Efficacy of Beta-Blockers

| Compound Name | Receptor Affinity (Ki) | Cardiovascular Effectiveness |

|---|---|---|

| This compound | Comparable to Bisoprolol | High |

| Bisoprolol | 0.12 nM | High |

| Atenolol | 0.15 nM | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for structural characterization of this compound?

- Methodology : Use a combination of NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. For hydrochloride salts, conduct ion chromatography to verify chloride content. Cross-reference spectral data with published impurities (e.g., related bisoprolol intermediates like Imp. K(EP) or Imp. L(EP)) to identify structural deviations .

Q. How can researchers synthesize this compound with high purity?

- Synthetic Route : Begin with the condensation of 4-hydroxybenzoic acid methyl ester with epichlorohydrin under basic conditions to form the glycidyl ether intermediate. Subsequent reaction with isopropylamine yields the secondary amine, followed by hydrochloride salt formation. Monitor reaction progress via TLC/HPLC and purify via recrystallization (e.g., using ethanol/water mixtures). Key impurities (e.g., unreacted epoxide or over-alkylated byproducts) should be quantified against reference standards .

Advanced Research Questions

Q. What experimental strategies mitigate batch-to-batch variability in synthesizing this compound?

- Optimization Approach : Implement Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, stoichiometry of isopropylamine, reaction time). Use HPLC-MS to track byproduct formation (e.g., Imp. N(EP) or ester hydrolysis products). Statistical analysis (e.g., ANOVA) can identify dominant factors affecting yield and purity. For reproducibility, standardize purification protocols (e.g., column chromatography with silica gel and methanol/dichloromethane gradients) .

Q. How can conflicting solubility data in polar solvents be resolved?

- Contradiction Analysis : Solubility discrepancies may arise from polymorphism or residual solvents. Conduct differential scanning calorimetry (DSC) to identify polymorphic forms and Karl Fischer titration to assess moisture content. Compare solubility profiles in DMF, methanol, and water across multiple batches. If inconsistencies persist, perform solid-state NMR to probe crystal packing effects .

Q. What stability-indicating assays are suitable for long-term storage studies?

- Method Development : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via HPLC-UV/PDA with a C18 column (gradient: 0.1% TFA in acetonitrile/water). Key degradation pathways (e.g., ester hydrolysis or oxidation of the isopropylamine group) can be identified by spiking studies using impurity standards (e.g., Imp. L(EP) as a hydrolysis product) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points?

- Validation Protocol : Melting point variations may stem from impurities or differing heating rates. Recrystallize the compound from a standardized solvent system (e.g., ethanol:water 3:1) and measure using a calibrated melting point apparatus (1°C/min ramp). Cross-check with DSC data (melting endotherm onset) for thermal behavior consistency. Compare results with peer-reviewed studies, excluding non-validated sources (e.g., commercial catalogs) .

Q. What strategies validate the absence of genotoxic impurities in synthesized batches?

- Analytical Workflow : Screen for potential genotoxic intermediates (e.g., epoxides or aldehydes) using LC-MS/MS with a sensitivity limit of ≤1 ppm. Employ in silico tools (e.g., Derek Nexus) to predict mutagenicity. Confirm absence via AMES testing if thresholds are exceeded. Reference pharmacopeial guidelines (e.g., EP/ICH M7) for acceptance criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.